Lipophilicity (XLogP3): Reduced LogP Compared to Unsubstituted and Amino Analogues
The target compound exhibits an XLogP3 value of 0.8, which is lower than the XLogP3 of 1.07 for the unsubstituted 4,6-dimethylpyridin-2(1H)-one and significantly lower than the logP of 1.7 for the 3-amino analogue . This reduced lipophilicity suggests improved aqueous solubility and potentially altered membrane permeability profiles .
| Evidence Dimension | Calculated Lipophilicity (XLogP3/logP) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | 4,6-Dimethylpyridin-2(1H)-one: XLogP3 = 1.07; 3-Amino-5-ethyl-4,6-dimethylpyridin-2(1H)-one: logP = 1.7 |
| Quantified Difference | ΔXLogP3 = -0.27 vs. unsubstituted analogue; ΔlogP = -0.9 vs. amino analogue |
| Conditions | Computational prediction (XLogP3 algorithm) |
Why This Matters
Lower lipophilicity may reduce non-specific binding and improve pharmacokinetic properties, influencing compound selection for biological screening libraries.
